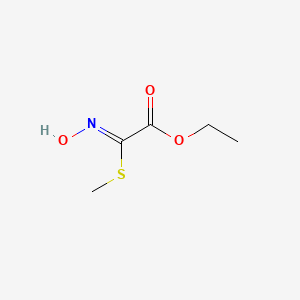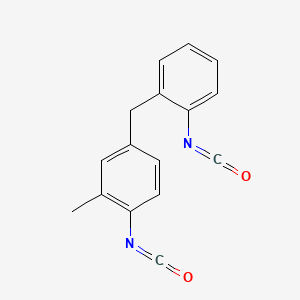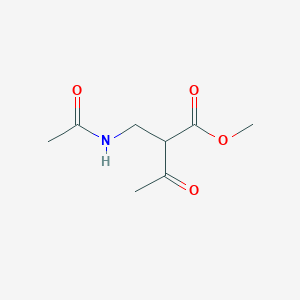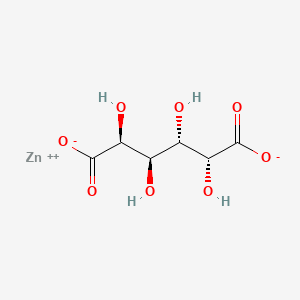
ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate is an organic compound with a unique structure that includes an ester functional group, a hydroxyimino group, and a methylsulfanyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate can be synthesized through the esterification of (2Z)-3-bromopropenoic acid. This process involves the reaction of the acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Alcohols.
Substitution: Substituted esters or thioesters.
Scientific Research Applications
Ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate exerts its effects involves interactions with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Ethyl (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoate .
Uniqueness
Ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate is unique due to the presence of the hydroxyimino and methylsulfanyl groups, which confer distinct reactivity and potential biological activities. These functional groups differentiate it from other esters and oximes, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
245728-57-8 |
|---|---|
Molecular Formula |
C5H9NO3S |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
ethyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate |
InChI |
InChI=1S/C5H9NO3S/c1-3-9-5(7)4(6-8)10-2/h8H,3H2,1-2H3/b6-4- |
InChI Key |
KWUFIDBPFUUSIN-XQRVVYSFSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/SC |
Canonical SMILES |
CCOC(=O)C(=NO)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Acetamide,N-[6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydro-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13781923.png)




![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)


